1-(2-Fluoroethyl)-2-nitroimidazole

Radiochemical Yield 18F Radiolabeling PET Tracer Synthesis

1-(2-Fluoroethyl)-2-nitroimidazole, also cataloged as 1-FENIM (CAS 104613-88-9), is a synthetic 2-nitroimidazole derivative bearing a fluoroethyl substituent at the N-1 position. Distinguished by its minimal structural complexity (C5H6FN3O2, MW 159.12 g/mol) within the fluoronitroimidazole class, this compound serves as a non-radioactive reference standard for the PET hypoxia tracer [18F]1-(2-fluoroethyl)-2-nitroimidazole.

Molecular Formula C5H6FN3O2
Molecular Weight 159.12 g/mol
CAS No. 104613-88-9
Cat. No. B010260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoroethyl)-2-nitroimidazole
CAS104613-88-9
Synonyms1-(2-fluoroethyl)-2-nitroimidazole
1-FENIM
Molecular FormulaC5H6FN3O2
Molecular Weight159.12 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)[N+](=O)[O-])CCF
InChIInChI=1S/C5H6FN3O2/c6-1-3-8-4-2-7-5(8)9(10)11/h2,4H,1,3H2
InChIKeyFFFKRGOPUSSLNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoroethyl)-2-nitroimidazole (CAS 104613-88-9): Procurement-Grade Overview for Hypoxia Research & PET Tracer Development


1-(2-Fluoroethyl)-2-nitroimidazole, also cataloged as 1-FENIM (CAS 104613-88-9), is a synthetic 2-nitroimidazole derivative bearing a fluoroethyl substituent at the N-1 position [1]. Distinguished by its minimal structural complexity (C5H6FN3O2, MW 159.12 g/mol) within the fluoronitroimidazole class, this compound serves as a non-radioactive reference standard for the PET hypoxia tracer [18F]1-(2-fluoroethyl)-2-nitroimidazole [2]. Its core utility stems from the 2-nitroimidazole pharmacophore, which undergoes oxygen-inhibitable one-electron reduction in hypoxic cells, a mechanism foundational to its proposed roles as a radiosensitizer and an in vivo marker of hypoxic tissue [3].

Why 1-(2-Fluoroethyl)-2-nitroimidazole Cannot Be Substituted by Other 2-Nitroimidazoles in PET Probe Development


In-class substitution among 2-nitroimidazole derivatives is not scientifically valid due to pronounced differences in lipophilicity, metabolic stability, and radiochemical synthesis efficiency that arise from distinct N-1 substituents [1]. These physicochemical variations directly govern blood-brain barrier (BBB) permeability, nonspecific tissue binding, clearance kinetics, and hypoxia-dependent cellular retention [2]. For example, in a direct radiochemical synthesis comparison, 1-(2-fluoroethyl)-2-nitroimidazole achieved a 23% radiochemical yield versus <1% for its 3-fluoro-2-hydroxypropyl analog, demonstrating that even closely related side chains produce dramatically different radiolabeling efficiencies that directly affect tracer availability and cost [3].

Quantitative Comparator Evidence for 1-(2-Fluoroethyl)-2-nitroimidazole (1-FENIM) in Hypoxia Probe Selection


Radiochemical Synthesis Yield: Direct Head-to-Head Comparison of Three 18F-Labeled Fluoronitroimidazoles

In the foundational study by Jerabek et al. (1986), 1-(2-[18F]fluoroethyl)-2-nitroimidazole (compound 7) demonstrated an average radiochemical yield of 23% at end-of-synthesis [1]. This is a 23-fold increase relative to 1-(2-nitroimidazolyl)-3-[18F]fluoro-2-hydroxypropanol (compound 4, <1% yield) and falls within the same range as 1-(2-[18F]fluoroethyl)-2-methyl-5-nitroimidazole (compound 10, 15-43% yield) [1]. The practical consequence is that for an equivalent starting radioactivity, compound 7 produces substantially more injectable tracer.

Radiochemical Yield 18F Radiolabeling PET Tracer Synthesis

Minimal Molecular Weight Among Fluoronitroimidazole PET Tracers: a Cross-Study Structural Comparison

1-(2-Fluoroethyl)-2-nitroimidazole has a molecular weight of 159.12 g/mol, making it the lowest molecular weight fluorinated 2-nitroimidazole PET tracer candidate reported in the literature [1]. This compares favorably to [18F]FMISO (C6H8FN3O3, MW 189.14 g/mol) [2], [18F]FAZA (C8H10FN3O5, MW 247.18 g/mol) [3], and 1-(3-fluoropropyl)-2-nitroimidazole (FPN, MW 173.15) [4]. The lower molecular weight and absence of hydroxyl or sugar substituents may facilitate more rapid passive diffusion across cellular and blood-brain barrier membranes.

Molecular Weight Pharmacokinetics Tissue Penetration

Modulated Lipophilicity: Comparative Octanol-Water Partition Coefficients Across Fluoroalkyl-2-Nitroimidazoles

The lipophilicity of 1-(2-fluoroethyl)-2-nitroimidazole, with a calculated LogP of approximately 1.28 , occupies an intermediate position within the fluoroalkyl-2-nitroimidazole series. This value lies between that of the more hydrophilic 1-(3-fluoropropyl)-2-nitroimidazole (FPN, experimentally determined LogP = 0.28) [1] and the highly lipophilic 1-(8-fluorooctyl)-2-nitroimidazole (FON, LogP = 2.72) [1]. In the context of brain hypoxia imaging, the target compound's LogP is closer to the theoretical optimum for BBB penetration without the excessive nonspecific binding associated with FON [1].

Lipophilicity Blood-Brain Barrier LogP

Hypoxia-Selective Accumulation Confirmed by Immunohistochemistry and Autoradiography

Hypoxia-dependent uptake of 18F-labeled 1-(2-fluoroethyl)-2-nitroimidazole was validated in B16F10 melanoma xenografts (C57BL6 mice) using pimonidazole-based immunohistochemistry as an independent reference standard for tissue hypoxia [1]. Autoradiography confirmed co-localization of the radiotracer signal with pimonidazole-positive hypoxic tumor regions, providing direct evidence that accumulation is driven by the oxygen-sensitive bioreductive mechanism shared across 2-nitroimidazoles [1].

Hypoxia Specificity Autoradiography Pimonidazole Co-localization

2-Nitroimidazole Core: Established Bioreductive Selectivity Over 5-Nitroimidazole Isomers

The 2-nitroimidazole scaffold, exemplified by this compound, is intrinsically superior to the 5-nitroimidazole class for hypoxia-selective applications. Electron-affinic sensitization studies have established that 2-nitroimidazoles are consistently more efficient hypoxic cell radiosensitizers than their 5-nitroimidazole counterparts, a property attributed to their more positive one-electron reduction potentials [1]. This class-level advantage applies to this compound by virtue of its 2-nitro (rather than 5-nitro) substitution pattern.

2-Nitroimidazole Radiosensitization Reduction Potential

Procurement-Driven Application Scenarios for 1-(2-Fluoroethyl)-2-nitroimidazole Based on Quantitative Evidence


Non-Radioactive Reference Standard for [18F]PET Hypoxia Tracer Development and Quality Control

As the non-radioactive ('cold') analog of [18F]1-(2-fluoroethyl)-2-nitroimidazole, this compound is essential for HPLC method development, metabolite identification, and specific activity determination in PET radiopharmaceutical production. Its demonstrated 23% radiochemical yield in the foundational synthesis [1] supports its use as a practical precursor standard for radiosynthesis optimization programs.

In Vitro Hypoxia Biomarker Validation Using Immunohistochemistry and Autoradiography

The compound's validated co-localization with pimonidazole staining in hypoxic tumor sections [1] positions it as a tool for cross-validating endogenous hypoxia biomarkers such as carbonic anhydrase IX (CA9) or HIF-1α. Researchers procuring this compound for immunofluorescence co-staining studies can leverage the established specificity of its bioreductive trapping mechanism.

Structure-Activity Relationship (SAR) Studies of 2-Nitroimidazole Radiosensitizers

With the lowest molecular weight (159.12 g/mol) among fluorinated 2-nitroimidazole PET tracers [1] and intermediate lipophilicity (calculated LogP ~1.28) [2] between the hydrophilic FPN (LogP=0.28) and lipophilic FON (LogP=2.72) [3], this compound serves as a minimalist scaffold for systematic SAR studies exploring the impact of N-1 alkyl chain length, fluorination, and lipophilicity on hypoxia-dependent cellular uptake and radiosensitization efficiency.

Blood-Brain Barrier Permeability Research in Ischemic Stroke Models

The compound's favorable LogP profile, which lies close to the optimal range for BBB diffusion without excessive nonspecific binding, makes it a candidate for preclinical brain hypoxia imaging studies [1]. Its biodistribution, characterized by 'uniform tissue distribution consistent with previously studied nitroimidazoles' [2], provides a well-characterized baseline for comparative cerebral ischemia studies.

Quote Request

Request a Quote for 1-(2-Fluoroethyl)-2-nitroimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.